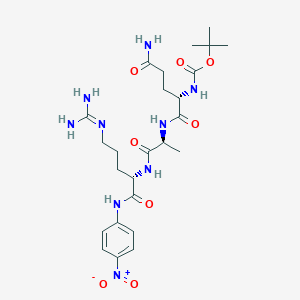
Boc-QAR-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-QAR-pNA, also known as Boc-Gln-Ala-Arg-pNA, is a chromogenic substrate for trypsin and matriptase-2. It is widely used in biochemical research to test the activity of these enzymes. The compound has a molecular formula of C25H39N9O8 and a molecular weight of 593.63 g/mol .
Méthodes De Préparation
Boc-QAR-pNA is synthesized through organic chemical methods, typically involving stepwise synthesis. The process begins with the protection of amino groups using the Boc (tert-butoxycarbonyl) group. The synthesis involves coupling reactions between Boc-protected amino acids and the chromogenic p-nitroaniline (pNA) moiety. The final product is obtained after deprotection and purification steps .
Analyse Des Réactions Chimiques
Boc-QAR-pNA undergoes various chemical reactions, primarily involving its amino acid components and the chromogenic pNA group. Common reactions include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The pNA group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions, where the Boc group is replaced by other protective groups or functional moieties
Applications De Recherche Scientifique
Boc-QAR-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate to measure the activity of trypsin and matriptase-2, providing insights into enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to study protease activity and specificity, aiding in the understanding of proteolytic processes.
Drug Development: This compound is employed in screening assays to identify potential inhibitors of trypsin and matriptase-2, contributing to the development of therapeutic agents .
Mécanisme D'action
Boc-QAR-pNA exerts its effects by serving as a substrate for trypsin and matriptase-2. When these enzymes cleave the peptide bond between the arginine and pNA moieties, the pNA group is released. This release results in a color change, which can be quantitatively measured to determine enzyme activity. The molecular targets are the active sites of trypsin and matriptase-2, where the cleavage occurs .
Comparaison Avec Des Composés Similaires
Boc-QAR-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Boc-Gln-Ala-Arg-AMC: Another substrate for trypsin, but with a different chromogenic group (7-amino-4-methylcoumarin).
Boc-Gln-Ala-Arg-R110: A substrate with rhodamine 110 as the chromogenic group.
Boc-Gln-Ala-Arg-AFC: A substrate with 7-amino-4-trifluoromethylcoumarin as the chromogenic group.
These compounds differ in their chromogenic groups, which affect their sensitivity and detection methods .
Propriétés
Formule moléculaire |
C25H39N9O8 |
|---|---|
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |
Clé InChI |
OVDKLYABPRRXIH-WBAXXEDZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


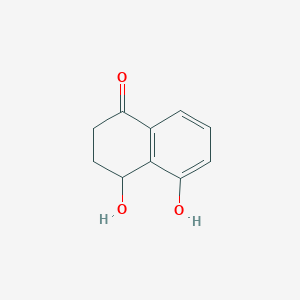

![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
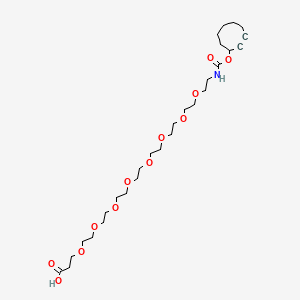
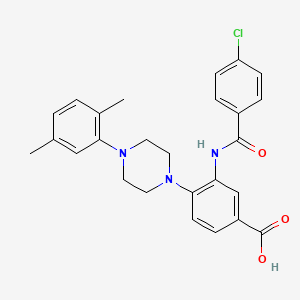
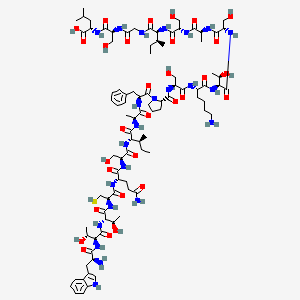
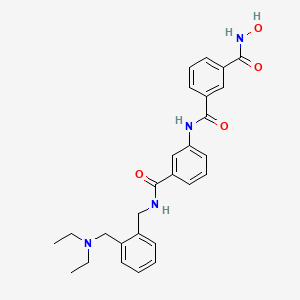
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
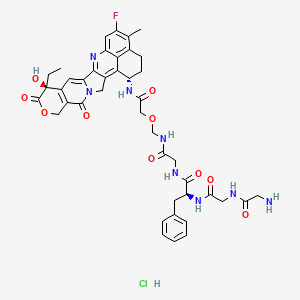
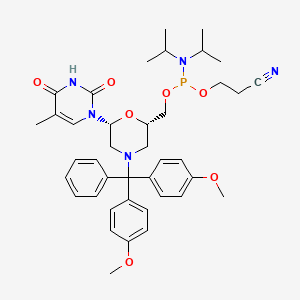
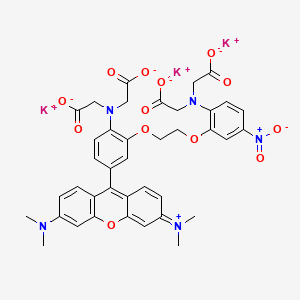
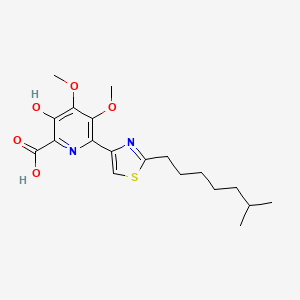
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
